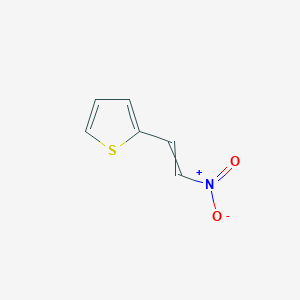

(E)-2-(2-Nitroethenyl)thiophene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H5NO2S |

|---|---|

Poids moléculaire |

155.18 g/mol |

Nom IUPAC |

2-(2-nitroethenyl)thiophene |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H |

Clé InChI |

UTPOWFFIBWOQRK-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C=C[N+](=O)[O-] |

SMILES canonique |

C1=CSC(=C1)C=C[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Methodologies for E 2 2 Nitroethenyl Thiophene

Established Reaction Pathways for (E)-2-(2-Nitroethenyl)thiophene Synthesis

The creation of this compound primarily relies on the construction of the nitroethenyl group attached to the thiophene (B33073) ring. This is typically achieved through condensation reactions, utilizing a functionalized thiophene precursor.

Condensation Reactions in the Formation of the Nitroethenyl Moiety

The most common and direct method for synthesizing this compound involves the condensation of 2-thiophenecarboxaldehyde with nitromethane (B149229). prepchem.comgoogle.com This reaction, a variant of the Henry reaction, forms the carbon-carbon double bond of the nitroethenyl group. Various catalysts and reaction conditions have been explored to facilitate this transformation.

One established method involves the use of a base, such as sodium hydroxide (B78521), in methanol (B129727) at low temperatures. prepchem.com Another approach utilizes β-alanine as a catalyst in the presence of a solvent like N,N-dimethylformamide (DMF), often with the aid of ultrasonic radiation to promote the reaction. google.com The Knoevenagel condensation, a related reaction, is also a key strategy in forming similar C-C double bonds in the synthesis of various heterocyclic compounds. clockss.org

Interactive Table 1: Comparison of Condensation Reaction Conditions

| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Hydroxide | Methanol | -5 to 10 | 61.2 | prepchem.com |

| β-Alanine | N,N-Dimethylformamide | 90 | 86-95 | google.com |

Thiophene Ring Functionalization Precursors for this compound

The primary precursor for the synthesis of this compound is 2-thiophenecarboxaldehyde. prepchem.comgoogle.com This aldehyde provides the thiophene ring and the carbonyl group necessary for the condensation reaction with nitromethane. The thiophene ring itself is a versatile scaffold that can be functionalized in various ways, although for this specific synthesis, the 2-formyl group is the key functionality. researchgate.net The synthesis of 2-thiophenecarboxaldehyde can be achieved through various methods, including the Vilsmeier-Haack reaction on thiophene.

Catalytic Approaches in Stereoselective Synthesis of this compound

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of the synthesis. The "E" configuration refers to the trans arrangement of the nitro group and the thiophene ring across the double bond.

While many of the standard condensation methods naturally favor the formation of the more stable (E)-isomer, specific catalytic systems can be employed to enhance this selectivity. Research into the stereoselective nitration of olefins has identified reagent combinations like silver nitrite (B80452) with TEMPO that show excellent E-selectivity. researchgate.net While not specifically reported for 2-(2-nitroethenyl)thiophene in the provided context, these methods offer potential avenues for achieving high stereoselectivity. The use of palladium catalysts in Heck coupling reactions has also been explored for the synthesis of related thiophene derivatives, demonstrating the utility of metal catalysis in controlling reaction outcomes. patsnap.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters is crucial for maximizing the yield of the desired (E)-isomer and minimizing side products. Key factors that influence the efficiency and selectivity of the synthesis include the choice of solvent, reaction temperature, and pressure.

Solvent Effects in this compound Synthesis

The solvent plays a significant role in the condensation reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective. google.com In one patented method, various solvents including dioxane, toluene, xylene, nitrobenzene, and chlorobenzene (B131634) were also considered, indicating a degree of flexibility in solvent choice depending on the specific catalytic system. google.com The use of acetonitrile (B52724) as a co-solvent with DMF has also been reported to be beneficial. google.com

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter. The condensation reaction catalyzed by β-alanine is typically carried out at an elevated temperature of 90 °C. google.com In contrast, the sodium hydroxide-catalyzed method is performed at much lower temperatures, ranging from -5 °C to 10 °C, to control the reaction rate and minimize side reactions. prepchem.com High-temperature synthesis methods are generally known for thiophene and its derivatives, though these are often for the formation of the thiophene ring itself rather than subsequent functionalization. researchgate.net While specific pressure-controlled studies for this particular synthesis are not detailed in the provided results, reaction pressure can be a factor in certain organic transformations, particularly those involving gaseous reagents or intermediates.

Interactive Table 2: Influence of Temperature on Reaction Yield

| Catalyst | Temperature (°C) | Yield (%) | Reference |

| Sodium Hydroxide | -5 to 10 | 61.2 | prepchem.com |

| β-Alanine | 90 | up to 95 | google.com |

Scalable Synthetic Protocols for Academic and Industrial Relevance

The synthesis of this compound, a valuable intermediate in organic synthesis, has been approached through various methodologies aiming for efficiency, cost-effectiveness, and scalability. The primary and most common route involves the condensation reaction between 2-thiophenecarboxaldehyde and nitromethane. google.comgoogle.com Variations in catalysts, reaction conditions, and purification methods have been explored to optimize the yield and purity of the final product, catering to both academic laboratory settings and the demands of industrial production. google.com

A frequently employed method involves the use of a basic catalyst to facilitate the Henry reaction. One such procedure utilizes sodium hydroxide (NaOH) as the base. In this protocol, 2-thiophenecarboxaldehyde is mixed with nitromethane in a solvent like methanol and cooled to approximately 0°C. google.com An aqueous solution of sodium hydroxide is then added while maintaining a low temperature (0-5°C), followed by neutralization with an acid, such as hydrochloric acid (HCl), to precipitate the yellow solid product. google.com An alternative approach employs ammonium (B1175870) acetate (B1210297) in refluxing acetic acid. This method is noted for its simple technological process and the use of inexpensive raw materials. google.com However, it is associated with a large consumption of ammonium acetate and acetic acid and a comparatively lower yield of around 60%. google.com

To address the limitations of traditional methods, such as high catalyst consumption or harsh reaction conditions, more modern and efficient protocols have been developed. One innovative approach involves the use of ultrasound irradiation in the presence of β-alanine as a catalyst and acetonitrile as a solvent. google.com This method is characterized by its simple operation, high yield, and the reusability of the catalyst, making it a promising candidate for industrial-scale synthesis. The reaction proceeds for one hour under ultrasound, after which the solvent is removed, and the product is isolated through recrystallization. google.com This technique is reported to improve the yield by facilitating the formation of a Schiff's base with 2-thiophenecarboxaldehyde. google.com

Below is a comparative overview of different synthetic protocols for this compound:

Table 1: Comparison of Synthetic Protocols for this compound

| Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Reference |

| β-alanine | Acetonitrile | Ultrasound irradiation, 1 hour | High | google.com |

| Ammonium Acetate | Acetic Acid | Reflux, ~3 hours | ~60% | google.com |

| Sodium Hydroxide | Methanol | 0-20°C, 4 hours | 72.4% | google.com |

| Sodium Hydroxide | Methanol | 0-5°C | Not specified | google.com |

For industrial applications, the cost and efficiency of the synthetic route are paramount. The ultrasound-assisted method using β-alanine appears to offer significant advantages in terms of reaction time, yield, and catalyst recyclability. google.com The method utilizing sodium hydroxide in methanol also presents a viable option with a good yield, although it requires careful temperature control. google.comgoogle.com The ammonium acetate/acetic acid method, while simple, may be less economically viable on a large scale due to the high volume of reagents required and lower product yield. google.com

Table 2: Reagent Molar Ratios and Solvent Volumes

| Method | 2-thiophenecarboxaldehyde : Nitromethane (molar ratio) | Catalyst : 2-thiophenecarboxaldehyde (molar ratio) | Solvent Volume : 2-thiophenecarboxaldehyde (volume/mass ratio) | Reference |

| Ultrasound/β-alanine | 1 : 1-1.4 | 1 : 0.1 (β-alanine) | 5-6 : 1 | google.com |

| Ammonium Acetate/Acetic Acid | Not specified | 1.3 : 1 (Ammonium Acetate) | 1000 mL Acetic Acid per 100g 2-thiophenecarboxaldehyde | google.com |

The choice of a specific synthetic protocol will ultimately depend on the desired scale of production, available equipment, and economic considerations. For academic research, where smaller quantities are often required, any of the described methods could be suitable. However, for industrial relevance, the scalability and efficiency of the ultrasound-promoted synthesis make it a particularly attractive option. google.com

Elucidation of Reaction Mechanisms Involving E 2 2 Nitroethenyl Thiophene

Mechanistic Pathways of Nucleophilic Additions to the Nitroethenyl Group

The pronounced electrophilicity of the β-carbon of the nitroethenyl group in (E)-2-(2-nitroethenyl)thiophene makes it a prime target for nucleophilic attack. This reactivity is central to many of its synthetic applications. The primary mechanism for this transformation is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. youtube.comyoutube.com

The reaction is initiated by the attack of a nucleophile on the electron-deficient β-carbon of the nitroethenyl moiety. This addition is facilitated by the strong electron-withdrawing effect of the nitro group. The attack results in the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or a mild acid, to yield the final addition product. youtube.com

A variety of nucleophiles can participate in this reaction, including amines, thiols, and carbanions. For instance, the addition of primary or secondary amines leads to the formation of β-amino nitroalkane derivatives. youtube.comyoutube.comyoutube.com Similarly, thiols can add to form the corresponding thioethers. youtube.com The reaction conditions for these additions can vary, with some proceeding under mild, base-catalyzed conditions. Microwave irradiation has also been shown to promote these reactions, often leading to shorter reaction times and higher yields. nih.gov

The stereochemical outcome of these additions can often be controlled, leading to the formation of new stereogenic centers. Asymmetric organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the conjugate addition of nucleophiles to nitroalkenes. mdpi.com Chiral primary and secondary amines, often used in conjunction with co-catalysts like carboxylic acids, can effectively catalyze these transformations. mdpi.com

| Nucleophile | Product Type | Key Mechanistic Features |

| Amines | β-Amino nitroalkanes | Formation of an enamine intermediate with secondary amines. youtube.com |

| Thiols | β-Thio nitroalkanes | Formation of a thiolate anion under basic conditions, which then acts as the nucleophile. youtube.com |

| Enolates | Functionalized nitroalkanes | Stabilized enolates, such as those derived from 1,3-dicarbonyl compounds, are effective nucleophiles. youtube.com |

Investigation of Cycloaddition Reactions with this compound

This compound can also participate in cycloaddition reactions, where it typically acts as the 2π-electron component (dienophile or dipolarophile). These reactions are valuable for the construction of cyclic and heterocyclic systems.

One of the most significant cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this context, this compound, with its electron-deficient double bond, is an excellent dienophile. The reaction is driven by the formation of two new stable sigma bonds, resulting in a six-membered ring. organic-chemistry.org The mechanism is generally considered to be a concerted process, where the new bonds are formed in a single step through a cyclic transition state. wikipedia.org The presence of the electron-withdrawing nitro group on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org While thiophene (B33073) itself is a poor diene due to its aromaticity, its derivatives can act as dienophiles. mdpi.com

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. rsc.orgchem-station.comslideshare.net In these reactions, this compound acts as a dipolarophile and reacts with a 1,3-dipole, such as a nitrone, to form a five-membered heterocyclic ring. rsc.orgchem-station.comrsc.org Nitrones, which are stable 1,3-dipoles, are commonly used in these reactions. rsc.orgnih.gov The reaction proceeds through a concerted [3+2] cycloaddition mechanism, leading to the formation of isoxazolidine (B1194047) derivatives. chem-station.comindexcopernicus.com These reactions can be highly regioselective and stereoselective. chem-station.comnih.gov The reversibility of some nitrone cycloadditions allows for thermodynamic control of the diastereoselectivity. nih.gov Theoretical studies have been employed to understand the reactivity and activation of reactants in these cycloadditions. nih.gov

| Reaction Type | Reactant Partner | Product Type |

| Diels-Alder [4+2] | Conjugated Diene | Substituted cyclohexene (B86901) |

| 1,3-Dipolar [3+2] | Nitrone | Isoxazolidine |

| 1,3-Dipolar [3+2] | Azomethine Ylide | Pyrrolidine (B122466) |

Radical Reactions and Their Role in this compound Transformations

While ionic pathways dominate the reactivity of this compound, radical reactions also play a role in its transformations. These reactions involve intermediates with unpaired electrons and can be initiated by heat, light, or radical initiators.

The nitro group of this compound can be involved in radical processes. For example, in the synthesis of phenanthridines from 2-isocyanobiaryls, a radical species adds to the isocyano group to form an imidoyl radical, which then undergoes intramolecular cyclization. beilstein-journals.org Although not directly involving this compound, this illustrates a potential pathway for radical reactions on similar systems.

The thiophene ring itself can participate in radical reactions. For instance, the radical cyclization of alkenyl isocyanides can be mediated by a thiyl radical. beilstein-journals.org Furthermore, the synthesis of polythiophene, a conductive polymer, involves the oxidation of thiophene, which can proceed through radical cation intermediates. wikipedia.org

Detailed Studies of Substitutions on the Thiophene Ring in Derivatives

The thiophene ring in derivatives of this compound can undergo substitution reactions, primarily electrophilic aromatic substitution (SEAr). Thiophene is generally more reactive than benzene (B151609) in SEAr reactions, and substitution occurs preferentially at the C2 and C5 positions. wikipedia.orge-bookshelf.deuoanbar.edu.iqyoutube.com The reactivity and orientation of substitution are influenced by the substituents already present on the ring.

In derivatives of this compound, the nature of the side chain will influence the reactivity of the thiophene ring towards electrophiles. If the nitroethenyl side chain has been modified, for example, by a nucleophilic addition reaction, the resulting substituent will direct subsequent electrophilic attack.

While thiophenes are generally resistant to nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the ring, the presence of strong electron-withdrawing groups can facilitate such reactions. uoanbar.edu.iqresearchgate.netquimicaorganica.org For instance, in 2-methoxy-3-X-5-nitrothiophenes, where X is an electron-withdrawing group, nucleophilic substitution of the methoxy (B1213986) group by pyrrolidine has been studied computationally. The reaction proceeds through a stepwise mechanism involving the initial addition of the nucleophile to the C2 position to form a zwitterionic intermediate, followed by the elimination of methanol (B129727).

Kinetic and Thermodynamic Analyses of Key Reactions

The study of reaction kinetics and thermodynamics provides a deeper understanding of the mechanistic pathways of this compound.

Kinetic studies of the Michael addition of nucleophiles to nitroalkenes have been performed to elucidate the reaction mechanism. mdpi.comnih.gov For example, kinetic and spectroscopic studies of the conjugate addition of aldehydes to nitroolefins catalyzed by primary amine thiourea (B124793) catalysts have shown that the resting state of the catalyst can be an imine species formed with the product. mdpi.com The kinetics of nitric oxide addition to secondary amines have also been investigated, revealing dependencies on the concentration of nitric oxide. nih.gov Microwave-assisted Michael additions have been shown to significantly reduce reaction times. nih.gov

Thermodynamic considerations are also crucial. The Diels-Alder reaction is generally favored at lower temperatures due to a negative change in enthalpy (ΔH°) and entropy (ΔS°). wikipedia.org At higher temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), have become invaluable for analyzing the thermodynamics and kinetics of these reactions. These studies can provide detailed energy profiles, including the Gibbs free energies of activation (ΔG‡) for transition states, which are crucial for understanding reaction rates and selectivity. youtube.com For instance, the SNAr reaction of substituted thiophenes with pyrrolidine has been computationally investigated, revealing the influence of substituents on the activation barriers. Linear correlations have been established between experimental electrophilicity and calculated Gibbs free energy barriers.

| Reaction Type | Kinetic Aspects | Thermodynamic Aspects |

| Michael Addition | Rate is dependent on the nucleophile and substrate concentrations. Catalysts can significantly increase the rate. mdpi.comnih.gov | Generally exothermic, driving the reaction forward. |

| Diels-Alder Reaction | Concerted mechanism, often with a highly ordered transition state. wikipedia.org | Favored at lower temperatures due to negative ΔH° and ΔS°. wikipedia.org |

| 1,3-Dipolar Cycloaddition | Can be reversible, allowing for thermodynamic control of diastereoselectivity. nih.gov | The stability of the resulting heterocyclic ring provides the thermodynamic driving force. |

| Nucleophilic Aromatic Substitution | Stepwise mechanism with the formation of a Meisenheimer-like intermediate. The rate-determining step can be the formation of this intermediate or its subsequent decomposition. | The overall reaction is driven by the formation of a more stable product. |

Applications of E 2 2 Nitroethenyl Thiophene in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Systems

The electrophilic nature of the β-carbon of the nitrovinyl group, coupled with the inherent reactivity of the thiophene (B33073) ring, makes (E)-2-(2-nitroethenyl)thiophene an exceptional starting material for the synthesis of various heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocycles from this compound

This compound serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. The electron-deficient double bond readily undergoes Michael addition with a variety of nitrogen nucleophiles, which can be followed by cyclization and other transformations to yield complex heterocyclic frameworks.

A notable application is the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. For instance, the reduction of this compound is a crucial step in the preparation of 2-(2-thienyl)ethylamine, a precursor to the antiplatelet drug Ticlopidine. This transformation highlights the utility of the nitrovinylthiophene moiety as a masked aminoethyl group.

Furthermore, the general reactivity of nitroalkenes suggests that this compound can be employed in the synthesis of other nitrogen heterocycles such as thieno[3,2-b]pyrroles. While direct synthesis from this compound is an area of ongoing research, the established synthesis of thieno[3,2-b]pyrroles from related acylthiophenes and hydrazines points to the potential of this compound in similar synthetic strategies. nih.gov The reaction would likely proceed through a Michael addition of a hydrazine (B178648) derivative, followed by intramolecular cyclization.

The synthesis of thieno[2,3-d]pyrimidines, another important class of nitrogen-containing heterocycles, often starts from 2-aminothiophene derivatives. jisciences.comresearchgate.netnih.gov These 2-aminothiophenes can be accessed through the reduction of the nitro group of this compound followed by further functionalization, underscoring its indirect but significant role in accessing these valuable scaffolds.

| Starting Material | Reagents | Product | Heterocycle Type | Reference |

| This compound | Reducing Agents (e.g., LiAlH4) | 2-(2-Thienyl)ethylamine | Precursor to Thieno[3,2-c]pyridine | Implied by synthesis of Ticlopidine precursors |

| Acylthiophenes, Hydrazines | TFA | Thieno[3,2-b]pyrroles | Thieno[3,2-b]pyrrole | nih.gov |

| 2-Aminothiophene-3-carboxylate | Formamide, Vilsmeier Reagent | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Thieno[2,3-d]pyrimidine | jisciences.comresearchgate.netnih.gov |

Construction of Sulfur-Containing Heterocycles

The thiophene moiety of this compound provides a foundation for the synthesis of more complex sulfur-containing heterocyclic systems. The reactivity of the nitroalkene portion can be harnessed to introduce additional functionalities that can then participate in cyclization reactions to form fused thiophene rings.

For example, the reaction of this compound with sulfur ylides or other sulfur nucleophiles can lead to the formation of functionalized thiophenes. These reactions often proceed via a Michael addition followed by an intramolecular cyclization. The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, involves the reaction of a carbonyl compound, a cyano-ester, and elemental sulfur. wikipedia.orgorganic-chemistry.org While not a direct reaction of this compound itself, the principles of this reaction, particularly the use of sulfur as a nucleophile and cyclizing agent, can be conceptually applied to develop new routes to sulfur-containing heterocycles from our target molecule.

Furthermore, the synthesis of fused thiophene systems, such as thieno[2,3-b]thiophene, often involves the cyclization of appropriately substituted thiophene precursors. wikipedia.org this compound can be a starting point for creating such precursors by modifying the nitrovinyl side chain.

| Starting Material | Reaction Type | Product Class | Reference |

| This compound | Michael addition of sulfur nucleophiles/Cyclization | Functionalized/Fused Thiophenes | General principle |

| Carbonyl compound, Cyano-ester, Sulfur | Gewald Reaction | 2-Aminothiophenes | wikipedia.orgorganic-chemistry.org |

| Substituted Thiophenes | Cyclization | Thieno[2,3-b]thiophenes | wikipedia.org |

Precursor for Complex Molecular Architectures

Beyond the synthesis of heterocycles, this compound serves as a valuable precursor for introducing specific structural motifs into larger, more complex molecules.

Introduction of Nitro and Thiophene Moieties into Target Molecules

The compound is an excellent reagent for the concurrent introduction of a nitro group and a thiophene ring into a target molecule. This is particularly useful in the synthesis of compounds where these two functionalities are desired for their electronic or biological properties.

A prime example of this application is its use in Diels-Alder reactions. This compound can act as a dienophile, reacting with various dienes to form cyclohexene (B86901) derivatives that incorporate both the nitro and thiophene groups. These cycloadducts can then be further elaborated into more complex structures. The nitro group in the resulting adduct offers a handle for a variety of transformations, including reduction to an amine, conversion to a carbonyl group, or elimination to form a double bond.

Scaffolds for Multifunctional Organic Compounds

The inherent functionality of this compound makes it an ideal scaffold for the construction of multifunctional organic compounds. The thiophene ring can be functionalized at various positions, and the nitrovinyl group can be transformed into a wide range of other functional groups.

For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other nitrogen-containing functional groups. The double bond can be hydrogenated, epoxidized, or subjected to other addition reactions. This versatility allows for the generation of a library of compounds with diverse functionalities, which is particularly valuable in medicinal chemistry and materials science for structure-activity relationship studies. nih.govpsu.edu

Role in Multi-component and Cascade Reactions

The reactivity of this compound makes it an excellent participant in multi-component reactions (MCRs) and cascade (or domino) reactions, which are highly efficient processes for building molecular complexity in a single step.

In the context of MCRs, this compound can react with a nucleophile and an electrophile in a one-pot process to generate a complex product. For example, a Michael addition of a nucleophile to the nitroalkene could be followed by the trapping of the resulting nitronate intermediate with an electrophile. This approach allows for the rapid assembly of highly functionalized molecules. While specific examples directly utilizing this compound in complex MCRs are emerging, the established reactivity of nitroalkenes in such reactions strongly suggests its potential. nih.govorganic-chemistry.orgnih.gov

Cascade reactions involving this compound are also a powerful synthetic strategy. A single event, such as a Michael addition, can trigger a series of subsequent intramolecular reactions to form multiple rings and stereocenters in a controlled manner. For example, the reaction of this compound with a dinucleophile could initiate a cascade of cyclizations to afford polycyclic systems. The reaction of nitroalkenes with active methylene (B1212753) compounds, for instance, can lead to the formation of complex cyclic structures through a Michael-Henry cascade reaction. scispace.comresearchgate.net

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Multi-component Reaction | This compound, Nucleophile, Electrophile | Highly Functionalized Thiophenes | One-pot, high efficiency | nih.govorganic-chemistry.orgnih.gov (by analogy) |

| Cascade Reaction | This compound, Dinucleophile | Polycyclic Heterocycles | Formation of multiple bonds and rings in one step | scispace.comresearchgate.net (by analogy) |

Contributions to Total Synthesis Strategies

The utility of this compound as a key intermediate is prominently showcased in the total synthesis of several important pharmaceutical agents, most notably the antiplatelet drug, Ticlopidine. nih.gov Ticlopidine is a thienopyridine derivative that plays a crucial role in preventing thrombotic events by inhibiting platelet aggregation. nih.gov The synthesis of Ticlopidine and its analogues provides a clear illustration of how this compound serves as a linchpin in a multi-step synthetic sequence.

The journey towards Ticlopidine often commences with the synthesis of this compound itself. This is typically achieved through a Henry reaction, which involves the condensation of 2-thiophenecarboxaldehyde with nitromethane (B149229). nih.gov This reaction can be facilitated by various catalysts, including ferric chloride/piperidine or ammonium (B1175870) acetate (B1210297) under microwave irradiation, to afford the desired nitroalkene in good yields. nih.gov

The pivotal step in the total synthesis of Ticlopidine from this compound is the reduction of the nitrovinyl group to the corresponding aminoethyl functionality. This transformation is critical as it furnishes 2-(2-thienyl)ethylamine, the foundational scaffold upon which the remainder of the Ticlopidine molecule is constructed. A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (B95107) (THF) being a common choice. nih.gov The resulting 2-(2-thienyl)ethylamine is then subjected to a series of reactions, including cyclization with a suitable reagent like o-chlorobenzyl chloride, to forge the thieno[3,2-c]pyridine core of Ticlopidine.

The strategic importance of this compound in this synthesis lies in its ability to efficiently introduce the C2-ethylamino side chain onto the thiophene ring. The nitro group serves as a masked amino group, which can be unveiled under specific reductive conditions. This approach highlights the synthetic versatility of nitroalkenes in the assembly of complex, biologically active molecules.

Below is a data table summarizing the key synthetic transformations involving this compound in the context of Ticlopidine synthesis.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Henry Reaction | 2-Thiophenecarboxaldehyde, Nitromethane | Ferric chloride, Piperidine, Toluene, Reflux | This compound | Not specified | nih.gov |

| Henry Reaction | 2-Thiophenecarboxaldehyde, Nitromethane | Ammonium acetate, Microwave (250 W, 90 °C) | This compound | Not specified | nih.gov |

| Reduction | This compound | Lithium aluminum hydride (LAH), Tetrahydrofuran (THF) | 2-(2-Thienyl)ethylamine | Not specified | nih.gov |

| Cyclization | 2-(2-Thienyl)ethylamine, o-Chlorobenzyl chloride | - | Ticlopidine | Not specified | - |

Derivatization and Functionalization Strategies of E 2 2 Nitroethenyl Thiophene

Chemical Modifications of the Nitro Group in (E)-2-(2-Nitroethenyl)thiophene

The nitro group in this compound is a key functional handle that can be transformed into various other groups, significantly altering the molecule's chemical nature. The most prominent modification is its reduction to an amine.

The reduction of nitro compounds is a fundamental transformation in organic chemistry. wikipedia.org For aliphatic nitro groups, common reducing agents include catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal hydrides such as lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com In the specific case of this compound, both the nitro group and the alkene double bond can be reduced. A process has been developed for the reduction of 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine using a boron-containing reducing agent, with diborane (B8814927) being particularly effective. google.com This reaction is typically carried out in an inert organic solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures, for instance, between 8°C and 15°C. google.com

This transformation is significant as it converts the electron-withdrawing nitroalkene into a flexible ethylamine (B1201723) side chain, a common structural motif in pharmacologically active compounds. Other reagents commonly used for the reduction of nitro groups, such as iron in acidic media (e.g., acetic acid), provide a milder alternative that can sometimes offer chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comresearchgate.net The choice of reducing agent is critical and can be tailored to achieve the desired outcome, whether it be reduction to the amine, or to intermediate oxidation states like the hydroxylamine (B1172632) or oxime. wikipedia.org For example, aliphatic nitro compounds can be reduced to hydroxylamines using diborane or a combination of zinc dust and ammonium (B1175870) chloride. wikipedia.org

Table 1: Selected Methods for Nitro Group Reduction

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Diborane (B₂H₆) | 2-(2-Thienyl)ethylamine | google.com |

| General Aliphatic Nitro Compound | LiAlH₄ | Primary Amine | commonorganicchemistry.com |

| General Aliphatic Nitro Compound | H₂ / Raney Nickel | Primary Amine | wikipedia.orgcommonorganicchemistry.com |

Transformations at the Ethenyl Moiety for Extended Conjugation

The electron-deficient ethenyl bridge, activated by the adjacent nitro group, is highly susceptible to nucleophilic attack. This reactivity is central to its use in constructing more elaborate molecular architectures.

Michael Addition: The nitroalkene functionality makes this compound an excellent Michael acceptor. youtube.com In a Michael or conjugate addition reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com A wide variety of nucleophiles can participate in this reaction, including enolates, amines, and thiolates. masterorganicchemistry.comyoutube.com The reaction is driven by the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of the weaker pi bond of the alkene. masterorganicchemistry.com The product of a Michael addition to this compound would feature a new substituent at the carbon adjacent to the thiophene (B33073) ring, effectively functionalizing the ethenyl moiety. Stabilized enolates, such as those derived from dicarbonyl compounds, are particularly effective as Michael donors. youtube.com

Cycloaddition Reactions: The double bond in this compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions or as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions. libretexts.orgwikipedia.org For instance, nitroalkenes can react with nitrones in a (3+2) cycloaddition to form isoxazolidine (B1194047) rings. wikipedia.org Similarly, dearomative [3+2] cycloaddition reactions have been reported for related nitro-heteroarenes, such as nitrobenzothiophenes, which react with azomethine ylides to construct complex fused polycyclic systems. nih.govrsc.org These reactions create new heterocyclic rings and multiple stereocenters in a single, often stereospecific, step. The electron-withdrawing nature of the nitro group is crucial for activating the alkene toward these cycloadditions. libretexts.org

Regioselective Functionalization of the Thiophene Ring System

While the nitroethenyl group is the most reactive site for many transformations, the thiophene ring itself can be selectively functionalized, providing another handle for derivatization.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene. lumenlearning.com The thiophene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom. youtube.com In general EAS reactions like halogenation, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required to activate the halogen, making it sufficiently electrophilic to be attacked by the aromatic ring. lumenlearning.comyoutube.comkhanacademy.org

The substituent already present on the ring dictates the position of further substitution. The 2-(2-nitroethenyl) group is strongly electron-withdrawing and therefore deactivating, making electrophilic substitution on the thiophene ring more difficult than on unsubstituted thiophene. Such deactivating groups generally direct incoming electrophiles to the meta-position in benzene (B151609) systems. In the five-membered thiophene ring, the deactivating group at position 2 directs incoming electrophiles primarily to the 5-position. Therefore, reactions such as halogenation of this compound are expected to yield the 5-halo derivative. For particularly deactivated aromatic rings, harsher conditions or more potent electrophilic reagents may be necessary, for example using an oxidizing agent like nitric acid in conjunction with iodine for iodination. wikipedia.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly based on palladium. To apply these methods to this compound, a halogenated precursor, such as the 5-bromo or 5-iodo derivative obtained from electrophilic halogenation, is required.

Suzuki Reaction: The Suzuki-Miyaura coupling reaction pairs an organoboron reagent (like a boronic acid) with an organic halide. mdpi.com A 5-halo-(E)-2-(2-nitroethenyl)thiophene could be coupled with various aryl or vinyl boronic acids to install new substituents at the 5-position of the thiophene ring. Such reactions are well-established for other halogenated pyridines and heterocycles. researchgate.netresearchgate.net

Sonogashira Reaction: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction, when applied to a 5-halo-(E)-2-(2-nitroethenyl)thiophene, would allow for the introduction of an alkyne functionality at the 5-position. The reaction is known to proceed under mild conditions, often at room temperature, with an amine base. wikipedia.orgorganic-chemistry.org This method has been successfully used to prepare thieno[2,3-c]pyrazoles from halogenated pyrazole (B372694) precursors. researchgate.net

An alternative strategy involves using the nitro group itself as a leaving group in cross-coupling reactions. The Suzuki-Miyaura coupling of nitroarenes has been developed, offering a direct way to form a C-C bond by displacing the nitro group, which avoids a separate halogenation step. mdpi.com This requires specific bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-NO₂ bond to the palladium center. mdpi.com

Table 2: Representative Metal-Catalyzed Cross-Coupling Schemes

| Reaction | Halogenated Substrate (Example) | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki | 5-Bromo-2-(2-nitroethenyl)thiophene | Arylboronic Acid | Pd(OAc)₂, Base | 5-Aryl-2-(2-nitroethenyl)thiophene | researchgate.net |

| Sonogashira | 5-Iodo-2-(2-nitroethenyl)thiophene | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 5-Alkynyl-2-(2-nitroethenyl)thiophene | wikipedia.orgorganic-chemistry.orgresearchgate.net |

Post-Synthetic Modifications and Polymerization Initiations

The derivatives of this compound synthesized through the strategies above can themselves undergo further transformations, a concept known as post-synthetic modification. For example, a 2-(2-thienyl)ethylamine product resulting from nitro group reduction google.com can be further alkylated or acylated at the nitrogen atom. Similarly, functional groups introduced onto the thiophene ring via cross-coupling, such as an alkyne from a Sonogashira reaction, can participate in a host of subsequent reactions, including click chemistry or further coupling reactions.

The polymerization of thiophene and its derivatives to form polythiophenes is a major area of materials science. However, the strong electron-withdrawing nature of the 2-(2-nitroethenyl) substituent would make direct electropolymerization of the parent monomer very difficult, as it would require a high oxidation potential. A more viable approach would be to first convert the monomer into a halogenated derivative, such as 5,5'-dibromo-bis[2-(2-nitroethenyl)thiophene], and then use metal-catalyzed polycondensation reactions, like a Suzuki or Stille polycondensation, to build the polymer chain. This circumvents the challenges of direct oxidative polymerization.

Computational and Theoretical Studies of E 2 2 Nitroethenyl Thiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (E)-2-(2-Nitroethenyl)thiophene. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. wpmucdn.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wpmucdn.comyoutube.com The energies and distributions of these orbitals in this compound are crucial for understanding its chemical behavior.

The HOMO and LUMO are delocalized over the entire molecule, a characteristic feature of conjugated systems. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For thiophene (B33073) oligomers, theoretical studies have shown that the HOMO and LUMO are delocalized across the molecule. researchgate.net In related thiophene derivatives, the HOMO is often localized on the π-bridge and donor groups, while the LUMO is localized on the π-bridge and acceptor groups. researchgate.net This separation of electron density influences the molecule's potential applications in optoelectronic materials.

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity and lower kinetic stability. It also influences the molecule's absorption of UV-visible light. youtube.com |

This table provides a general overview of the significance of FMO parameters. Specific calculated values for this compound would require dedicated computational studies.

Charge Distribution and Dipole Moment Analysis

The distribution of electron density within this compound is uneven due to the presence of heteroatoms (sulfur and oxygen) and the electron-withdrawing nitro group. This leads to a non-zero dipole moment, which influences its solubility and intermolecular interactions. Quantum chemical calculations can precisely map the partial charges on each atom and determine the magnitude and direction of the molecular dipole moment. nih.govcwu.edu

The nitro group significantly polarizes the molecule, drawing electron density from the thiophene ring and the ethenyl bridge. This results in a significant dipole moment, with the negative end located around the nitro group and the positive end distributed across the thiophene ring. The analysis of charge distribution is also crucial for understanding how the molecule will interact with other molecules and surfaces. researchgate.net

Conformational Analysis and Isomerism of this compound

This compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. The "(E)" designation in its name specifies the stereochemistry around the carbon-carbon double bond, indicating that the thiophene ring and the nitro group are on opposite sides.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transient intermediates, and the high-energy transition states that must be overcome for the reaction to proceed. nih.gov

For instance, theoretical models can be used to study the photocyclization reactions of styrylthiophenes, which are structurally related to this compound. nih.gov These studies can predict the regioselectivity and stereoselectivity of such reactions by analyzing the electronic structure of the excited states involved. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a surface. researchgate.net By simulating the motions of the molecule and its surrounding environment over time, MD can reveal how solvent molecules arrange themselves around the solute and how these interactions affect its conformation and reactivity. aps.orgnih.gov

These simulations are particularly useful for understanding processes like diffusion and nucleation. researchgate.net For example, MD simulations have been employed to study the stability of complexes formed between thiophene derivatives and biological macromolecules, providing insights into their potential biological activity. mdpi.com

Structure-Reactivity Relationship Predictions and Design Principles

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and chemical properties, researchers can establish quantitative structure-activity relationships (QSAR). researchgate.net These relationships are invaluable for designing new molecules with enhanced or specific properties.

For example, by substituting different functional groups on the thiophene ring, it is possible to tune the HOMO-LUMO gap, dipole moment, and other molecular parameters. nih.gov This computational pre-screening can guide synthetic efforts towards the most promising candidates for applications in materials science or medicinal chemistry, saving significant time and resources. researchgate.net

Advanced Spectroscopic Characterization of E 2 2 Nitroethenyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of (E)-2-(2-nitroethenyl)thiophene. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms. The protons on the thiophene (B33073) ring and the vinyl group exhibit characteristic chemical shifts. The protons of the thiophene ring typically appear as multiplets in the aromatic region of the spectrum. chemicalbook.commodgraph.co.uk The chemical shifts for the protons on the parent thiophene molecule are observed around 7.33 ppm and 7.12 ppm. chemicalbook.com For this compound, the vinyl protons show distinct signals, and their coupling constant is indicative of the trans or (E) configuration of the double bond.

Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| Thiophene chemicalbook.com | H-2, H-5 | 7.327 |

| H-3, H-4 | 7.116 | |

| 2-Nitrothiophene chemicalbook.com | Thiophene Protons | Not specified |

| Thiophene-2-ethylamine chemicalbook.com | Thiophene Protons | Not specified |

| 2-[(E)-2-Nitrovinyl]phenol uq.edu.au | Vinyl & Phenol Protons | Not specified |

Carbon-13 NMR (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring and the nitroethenyl group are influenced by their electronic environment. The carbon atoms of the thiophene ring typically resonate in the aromatic region, with shifts influenced by the substituent. oregonstate.educhemicalbook.comwisc.edu The parent thiophene molecule, for instance, shows signals in this region. chemicalbook.com The carbons of the vinyl group and the nitro group also have characteristic chemical shifts. spectrabase.com

Table 2: ¹³C NMR Chemical Shifts for Thiophene and Related Structures

| Compound | Carbon | Chemical Shift (ppm) |

|---|---|---|

| Thiophene chemicalbook.com | C-2, C-5 | 125.6 |

| C-3, C-4 | 127.3 | |

| Nitroethene spectrabase.com | C= | Not specified |

| =C-NO₂ | Not specified |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity within the thiophene ring and the vinyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting the thiophene ring to the nitroethenyl substituent. youtube.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of the compound. nist.govdocbrown.info The fragmentation pattern provides structural information, as characteristic fragments are formed by the cleavage of specific bonds. For nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or a nitroso group (NO). youtube.com The fragmentation of the thiophene ring can also be observed. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments of Functional Groups

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the carbon-carbon double bond of the vinyl group, and the vibrations of the thiophene ring. nih.goviosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching and the symmetric stretching of the nitro group are often strong in the Raman spectrum. primescholars.comresearchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound and Related Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1550-1475 | IR |

| NO₂ | Symmetric Stretch | 1360-1290 | IR |

| C=C | Stretch | 1650-1550 | IR, Raman |

| Thiophene Ring | C-H Stretch | 3100-3000 | IR, Raman |

| Ring Stretch | 1530-1350 | IR, Raman | |

| C-S Stretch | 850-650 | IR, Raman |

Note: Specific frequencies can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended conjugation between the thiophene ring and the nitroethenyl group in this compound results in absorption of light in the ultraviolet or visible region. The spectrum typically shows strong absorption bands corresponding to π → π* transitions. cutm.ac.inshu.ac.uk The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents on the thiophene ring. nih.govresearchgate.net The high extinction coefficient associated with these transitions is a characteristic feature. cutm.ac.in

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. However, a comprehensive search of the existing scientific literature and crystallographic databases reveals a notable absence of a published single-crystal X-ray structure for the parent compound, This compound .

While the solid-state structure of the target molecule remains to be experimentally elucidated, crystallographic data for closely related derivatives and isomers offer valuable insights into the potential molecular conformation and packing of This compound . The analysis of these related structures can serve as a predictive tool for its solid-state characteristics.

For instance, studies on derivatives often show that the thiophene ring and the nitroethenyl group tend to adopt a nearly planar conformation to maximize π-orbital overlap, which is a common feature in conjugated systems. The crystal packing in such compounds is typically governed by a combination of van der Waals forces and, where applicable, hydrogen bonding or other specific intermolecular interactions.

Polymerization Studies and Materials Science Applications of E 2 2 Nitroethenyl Thiophene Derivatives

Synthesis of Thiophene-Based Polymers from (E)-2-(2-Nitroethenyl)thiophene Monomers

Although specific studies on the polymerization of this compound are not documented in the searched literature, the synthesis of polymers from this monomer could theoretically proceed through established methods for thiophene (B33073) derivatives.

Oxidative polymerization is a common method for synthesizing polythiophenes. nih.govgoogle.com This process typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units. nih.govgoogle.com For a monomer like this compound, the reaction would theoretically proceed via the oxidation of the thiophene ring, leading to the formation of radical cations that subsequently couple to form the polymer chain.

The general mechanism for the oxidative polymerization of a thiophene derivative is as follows:

Oxidation: The monomer is oxidized by an oxidant (e.g., FeCl₃) to form a radical cation.

Dimerization: Two radical cations couple to form a dihydro-dimer dication.

Deprotonation: The dimer undergoes deprotonation to form a neutral dimer.

Chain Propagation: The dimer is re-oxidized and couples with other radical cations, extending the polymer chain.

The electron-withdrawing nature of the nitroethenyl group would likely increase the oxidation potential of the thiophene monomer, a factor that would need to be considered in the choice of oxidant and reaction conditions. google.com

Table 1: Potential Parameters for Oxidative Polymerization of Thiophene Derivatives

| Parameter | Typical Condition/Reagent | Rationale for this compound |

|---|---|---|

| Oxidant | FeCl₃, CuCl₂, etc. nih.gov | A strong oxidant would likely be required due to the electron-withdrawing nitro group. |

| Solvent | Chloroform, Acetonitrile (B52724) nih.gov | A solvent capable of dissolving both the monomer and the growing polymer chain would be necessary. |

| Temperature | Room temperature to elevated temperatures | Optimization would be needed to balance reaction rate and control over polymer structure. |

| Initiator | Not always required for chemical oxidation | In electrochemical polymerization, an initiator with a lower oxidation potential can be used. google.com |

This table is illustrative and based on general knowledge of thiophene polymerization, as specific data for this compound is unavailable.

Controlled radical polymerization (CRP) and living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. wikipedia.orgyoutube.com While no studies have specifically applied these methods to this compound, the vinyl group in the monomer makes it a theoretical candidate for techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Nitroxide-Mediated Polymerization (NMP). youtube.comd-nb.info

In a hypothetical scenario, the polymerization would proceed through the vinyl group, leaving the thiophene ring as a pendant group on the polymer backbone. This would result in a different polymer structure compared to oxidative polymerization, which polymerizes through the thiophene ring itself.

Living polymerization, characterized by the absence of termination and chain transfer reactions, would allow for the synthesis of well-defined block copolymers incorporating this compound segments. wikipedia.org

Applications in Organic Electronics and Optoelectronics

While there is no direct research on the application of polymers derived from this compound, the known applications of other polythiophene derivatives provide a framework for their potential use in organic electronics. rsc.orgresearchgate.netresearchgate.net The introduction of the nitro group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which could be advantageous in certain device architectures. rsc.org

Polythiophenes are utilized as hole-transporting or emissive layers in OLEDs. rsc.org A polymer derived from this compound could potentially be used in OLEDs, with its specific role depending on its electroluminescent properties and charge carrier mobility. The electron-withdrawing nitro group might lead to a polymer with n-type (electron-transporting) characteristics, which are less common but highly desirable for efficient OLEDs.

In the realm of OPVs, polythiophenes are widely used as electron-donor materials in conjunction with fullerene or non-fullerene acceptors. rsc.orgresearchgate.net A polymer of this compound, with its potentially low-lying HOMO level due to the nitro group, could be a suitable donor material for achieving a high open-circuit voltage (Voc) in a solar cell. rsc.org The performance of such a device would be highly dependent on the polymer's absorption spectrum, energy levels, and morphology in the active layer blend. researchgate.net

Table 2: Representative Performance of Thiophene-Based Polymers in Organic Solar Cells

| Polymer | Acceptor | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| P3HT | Fullerene-based | ~3-5% | nih.gov |

| P3HT | Non-fullerene | >10% | nih.gov |

This table shows data for other polythiophenes to provide context, as no such data exists for poly(this compound).

Polythiophenes are staple materials for the semiconductor channel in OFETs. researchgate.netnih.gov The charge carrier mobility of these materials is highly dependent on their molecular packing and film morphology. While most polythiophenes exhibit p-type (hole-transporting) behavior, the electron-withdrawing nitro group in a polymer of this compound could induce n-type or ambipolar charge transport. The development of high-performance, solution-processable n-type polymers is a significant goal in organic electronics.

Exploration of Conductive and Semiconductive Materials from this compound Derivatives

The exploration of this compound derivatives as precursors for conductive and semiconductive materials is rooted in the broader field of polythiophene chemistry. Polythiophenes are a significant class of conjugated polymers known for their environmental and thermal stability, making them suitable for various electronic applications. researchgate.net The electrical properties of these materials can be finely tuned through the introduction of functional groups onto the thiophene ring.

The presence of the electron-withdrawing nitroethenyl group in this compound is expected to significantly influence the electronic properties of its corresponding polymer. In conjugated polymers, electron-withdrawing substituents generally lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modification of the electronic band structure is a key strategy in designing materials for specific semiconductor applications, such as in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The ability to tune the energy levels and absorption properties of polythiophenes by introducing conjugated substituents is a central goal in the synthesis of functional π-conjugated systems. nih.gov

The conductivity of polythiophenes is typically achieved through doping, a process that involves the introduction of charge carriers (polarons and bipolarons) onto the polymer backbone. nih.gov This can be done through chemical or electrochemical methods. For polymers derived from this compound, the strong electron-withdrawing nature of the nitro group would likely make n-type (reduction) doping more accessible, a characteristic that is less common but highly desirable for the development of complementary organic circuits.

While extensive data on the specific conductivity of poly(this compound) is not widely available, the properties of related polythiophene derivatives provide insight into the expected performance. The conductivity of doped polythiophenes can span a wide range, from semiconductor levels to highly conductive states comparable to metals. nih.gov

Table 1: Electrical Properties of Various Doped Polythiophene Derivatives

| Polymer | Dopant | Doping Method | Conductivity (S/cm) |

|---|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Polystyrene sulfonate (PSS) | In-situ polymerization | 1 - 500 |

| Poly(3-hexylthiophene) (P3HT) | Iodine (I₂) | Vapor phase | 1 - 100 |

| Polythiophene (PT) | FeCl₃ | Vapor phase | 10 - 25 nih.gov |

| Poly(3-methylthiophene) | NOPF₆ | Electrochemical | 4 |

This table presents data for illustrative purposes on various polythiophene derivatives to indicate the range of conductivities achievable.

Research into copolymers offers another avenue for harnessing the properties of this compound. By copolymerizing this monomer with electron-donating thiophene derivatives, donor-acceptor (D-A) copolymers can be synthesized. mdpi.com This architectural design is highly effective in creating low-band-gap materials, which are crucial for applications in organic solar cells and near-infrared photodetectors. The intramolecular charge transfer (ICT) characteristics of these D-A copolymers are directly influenced by the strength of the donor and acceptor units, allowing for precise control over the material's photophysical properties. mdpi.com

Utilization in Advanced Composite Materials and Functional Coatings

The unique properties of polymers derived from this compound make them promising candidates for incorporation into advanced composite materials and for use in functional coatings. The ability to modify the polymer backbone allows for tailored interactions with other materials, leading to synergistic enhancements in properties.

Advanced Composite Materials:

Polythiophene-based composites are being developed to combine the processability and mechanical flexibility of polymers with the functional properties of other materials like carbon nanotubes, graphene, or inorganic nanoparticles. youtube.com

Composites with Carbon Nanomaterials: Incorporating polymers from this compound derivatives into matrices of reduced graphene oxide (rGO) or carbon nanotubes can lead to materials with enhanced electrical conductivity and superior mechanical strength. In such composites, the polymer can facilitate the dispersion of the carbon nanomaterials and provide an extended conjugated interface for efficient charge transport. Composites of polypyrrole-co-polythiophene with rGO have shown promise as electrode materials for supercapacitors, demonstrating high specific capacitance and good cycling stability. researchgate.net

Composites with Inorganic Nanoparticles: The synthesis of polythiophene/titanium dioxide (TiO₂) composites has been explored for photocatalytic applications. The polythiophene acts as a photosensitizer, absorbing visible light and promoting charge separation at the TiO₂ interface, thereby enhancing the photocatalytic efficiency. A polymer derived from this compound, with its modified electronic properties, could potentially be used to create composites with tailored light absorption and photocatalytic activity for applications in environmental remediation or solar energy conversion.

Table 2: Examples of Polythiophene-Based Composite Materials

| Composite System | Potential Application | Key Feature |

|---|---|---|

| Polythiophene/Reduced Graphene Oxide | Supercapacitor Electrodes | High surface area and enhanced charge storage researchgate.net |

| Polythiophene/TiO₂ | Photocatalysis | Visible light absorption and efficient charge separation |

This table provides examples of composite systems based on the broader class of polythiophenes.

Functional Coatings:

The development of functional coatings is a rapidly advancing area where smart materials are used to impart specific properties to surfaces.

Antistatic and EMI Shielding Coatings: Due to their tunable conductivity, polymers derived from this compound could be formulated into coatings for preventing electrostatic discharge on electronic components or for shielding against electromagnetic interference (EMI). researchgate.net

Antibacterial Surfaces: Certain conjugated polymers have been shown to possess photocatalytic antibacterial properties. A polythiophene-based polymer has demonstrated the ability to generate reactive oxygen species under visible light, leading to effective disinfection. Coatings formulated with polymers of this compound derivatives could be designed for self-sterilizing surfaces in medical and public environments.

Photostabilizing Coatings: Thiophene derivatives have been investigated as photostabilizers for other polymers, such as poly(vinyl chloride) (PVC). They can absorb UV radiation and dissipate the energy, or facilitate energy transfer from the excited state of the host polymer, thereby preventing degradation. mdpi.com The strong UV-visible absorption characteristics expected for polymers of this compound could be beneficial in such applications.

The versatility in synthesis and the ability to tune the electronic and optical properties through derivatization position this compound as a valuable building block for the next generation of advanced materials.

Emerging Research Directions and Future Perspectives for E 2 2 Nitroethenyl Thiophene

Integration of (E)-2-(2-Nitroethenyl)thiophene in Supramolecular Chemistry

The distinct electron-donating and -accepting properties of the thiophene (B33073) ring and the nitroethenyl group, respectively, make this compound a compelling candidate for the construction of novel supramolecular assemblies. The thiophene moiety can participate in π-π stacking interactions, while the nitro group can form hydrogen bonds and other non-covalent interactions. These characteristics allow for the design and synthesis of self-assembling systems with tailored architectures and functionalities.

Future research in this area could focus on the development of:

Host-guest complexes: Utilizing the thiophene cavity to encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis.

Liquid crystals: Exploring the potential of this compound derivatives to form liquid crystalline phases, which have applications in display technologies and optical materials.

Molecular switches: Designing systems where the conformation or properties of the supramolecular assembly can be reversibly controlled by external stimuli such as light or pH.

Catalytic Applications and Ligand Development

The sulfur atom in the thiophene ring and the conjugated π-system of this compound offer opportunities for its use in catalysis, both as a catalyst itself and as a ligand for metal catalysts. The thiophene unit can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Key areas for future investigation include:

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts in various organic transformations.

Metal-based catalysis: Developing novel metal complexes with this compound-based ligands for applications in cross-coupling reactions, polymerization, and asymmetric catalysis. Research has shown that thiophene derivatives are valuable in a range of drug types and other commercial products. google.com

Heterogeneous catalysis: Immobilizing this compound or its derivatives onto solid supports to create recyclable and robust heterogeneous catalysts.

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. hebmu.edu.cn These approaches can be applied to libraries of this compound derivatives to identify compounds with interesting biological activities or material properties. nih.gov

Future directions in this area may involve:

Synthesis of compound libraries: Creating diverse libraries of this compound analogues by systematically varying the substituents on the thiophene ring and the nitroethenyl group.

Screening for biological activity: Utilizing HTS to screen these libraries against a wide range of biological targets to identify potential new drug candidates. nih.gov Thiophene derivatives have shown promise as antibacterial agents. nih.gov

Discovery of new materials: Employing combinatorial approaches to discover new materials based on this compound with applications in electronics, optics, and sensing.

Green Chemistry and Sustainable Synthesis Routes for this compound

Developing environmentally friendly and sustainable methods for the synthesis of this compound is a crucial area of research. This involves minimizing waste, using less hazardous reagents, and employing energy-efficient reaction conditions.

Promising green synthesis strategies include:

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate the reaction and improve yields, as demonstrated in the Knoevenagel condensation of 2-thiophenecarboxaldehyde and nitromethane (B149229). researchgate.net

Ultrasound-assisted synthesis: Employing ultrasound to enhance reaction rates and efficiency, as seen in the synthesis using beta-alanine (B559535) as a catalyst. google.com

Catalytic methods: Developing catalytic routes that reduce the need for stoichiometric reagents and allow for catalyst recycling. google.comresearchgate.net For instance, the use of a reusable beta-alanine catalyst has been explored. researchgate.net

Use of greener solvents: Investigating the use of more environmentally benign solvents to replace traditional volatile organic compounds. google.com

A comparison of different synthesis methods is presented in the table below:

| Method | Catalyst/Reagents | Conditions | Yield | Reference |

| Base-catalyzed condensation | NaOH, MeOH | -5°C to 10°C | 61.2% | prepchem.com |

| Microwave-assisted | beta-alanine | Microwave irradiation | Increased yield | researchgate.net |

| Ultrasound-assisted | beta-alanine, acetonitrile (B52724) | Ultrasound irradiation, 90°C | High | google.com |

Advanced Spectroscopic and Microscopic Characterization Methodologies

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives requires the application of advanced characterization techniques.

Future research will likely leverage a combination of the following methodologies:

Advanced NMR spectroscopy: Utilizing two-dimensional and solid-state NMR techniques to gain detailed insights into the molecular structure and dynamics.

High-resolution mass spectrometry: Providing precise molecular weight determination and fragmentation analysis to confirm chemical structures.

X-ray crystallography: Determining the single-crystal structure to understand the precise three-dimensional arrangement of atoms and intermolecular interactions.

Scanning probe microscopy (SPM): Visualizing the morphology and organization of this compound-based materials at the nanoscale.

Ultrafast spectroscopy: Probing the excited-state dynamics and photophysical processes to understand its potential in optoelectronic applications.

Fourier-transform infrared spectroscopy (FTIR): To confirm the formation of polymeric substances. researchgate.net

The table below summarizes key spectroscopic and physical properties of this compound:

| Property | Value |

| Molecular Formula | C6H5NO2S |

| Molecular Weight | 155.18 g/mol nih.gov |

| Appearance | Yellow liquid guidechem.com |

| CAS Number | 34312-77-1 nih.gov |

| LogP | 1.96 stenutz.eu |

| Topological Polar Surface Area | 74.1 Ų guidechem.com |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the stereochemistry and purity of (E)-2-(2-Nitroethenyl)thiophene?

- Answer :

- 1H NMR : Observe coupling constants (J ≈ 12–16 Hz) between vinyl protons to confirm the E configuration. Integration ratios verify purity.

- IR Spectroscopy : Identify the nitro group via asymmetric stretching bands near 1520 cm⁻¹.

- X-ray Crystallography : Use SHELXL for precise structural determination, refining bond lengths and angles to validate stereochemistry.

Q. What crystallization techniques yield high-quality single crystals of nitro-substituted thiophenes?

- Answer :

- Slow evaporation from a dichloromethane/hexane mixture at controlled temperatures (20–25°C) promotes crystal growth. For structural validation, collect diffraction data and refine using SHELX .

Q. How can computational methods predict the electronic properties of this compound?

- Answer :

- Perform Density Functional Theory (DFT) calculations to model HOMO-LUMO gaps and electron affinity. Compare results with experimental UV-Vis spectra (e.g., absorption maxima ~350–400 nm) to correlate theoretical and observed electronic behavior .

Q. What safety protocols are critical when handling nitro-substituted thiophenes?

- Answer :

- Use PPE (gloves, goggles) and conduct reactions in a fume hood. Reference safety data sheets (SDS) for analogous compounds (e.g., thiophene-2-acetic acid ) for toxicity and spill management guidelines.

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic routes to this compound be resolved?

- Answer :

- Optimize reaction conditions (e.g., Pd catalysts with chiral ligands) to enhance stereoselectivity. Monitor enantiomeric purity via HPLC with chiral columns and validate using X-ray crystallography . Adjust solvent polarity and temperature to suppress isomerization .

Q. What strategies address discrepancies in reported fluorescence quantum yields for nitro-thiophene derivatives?

- Answer :

- Standardize measurement conditions (solvent, excitation wavelength) and calibrate instruments using reference dyes (e.g., quinine sulfate). Cross-validate with time-resolved fluorescence spectroscopy and computational predictions of excited-state dynamics .

Q. How does the nitro group influence regioselectivity in electrophilic substitution reactions of this compound?

- Answer :

- The electron-withdrawing nitro group directs electrophiles to the α-position of the thiophene ring. Computational modeling (DFT) predicts charge distribution, while experimental validation via 13C NMR tracks substitution patterns .

Q. What advanced techniques characterize photodegradation pathways of this compound under UV exposure?

- Answer :

- Use HPLC-MS to identify degradation products (e.g., nitro-reduced or isomerized derivatives). Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Compare kinetics under controlled light intensities .

Featured Recommendations

| Most viewed | ||